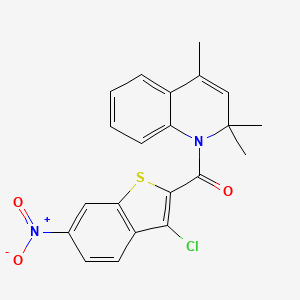

(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、ベンゾチオフェン環とキノリン環という2つの異なる芳香族環で構成されています。ベンゾチオフェン環には、3位に塩素原子、6位にニトロ基が置換されています。キノリン環には、2位、2位、4位にメチル基が3つ置換されています。

:構造式: (3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(2,2,4-トリメチルキノリン-1(2H)-イル)メタノン

準備方法

合成ルート: この化合物の合成ルートには、複数ステップのプロセスが含まれる場合があります。残念ながら、その調製に関する具体的な文献はほとんどありません。

反応条件: 詳細な反応条件は容易に入手できませんが、典型的な方法は、縮合反応または環化プロセスが含まれる場合があります。

工業生産:

化学反応解析

反応性: この化合物は、酸化、還元、置換などの様々な反応を起こすと考えられます。

一般的な試薬と条件: 具体的な試薬と条件は、目的とする変換によって異なります。例えば

主な生成物: 生成される生成物は、実施された特定の反応によって異なります。

化学反応の分析

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, forming different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

科学的研究の応用

医薬品化学: そのヘテロ環構造と報告されている治療特性により、薬物候補としての可能性を調べます。

生物学的研究: 生物学的標的(酵素、受容体など)との相互作用を探求し、その薬理学的効果を評価します。

材料科学: 有機半導体やセンサーなどの材料におけるその用途を調べます。

作用機序

標的: この化合物が影響を与える分子標的(タンパク質、受容体など)を特定します。

経路: その相互作用によって影響を受けるシグナル伝達経路を探求します。

類似化合物の比較

独自性: 他の類似の化合物と比較して、その際立った特徴を強調します。

類似化合物: 残念ながら、このコンテキストでの類似化合物の具体的な情報は持ち合わせていません。

この化合物の可能性は魅力的ですが、その応用とメカニズムを完全に理解するためには、さらなる研究と実験データが必要です。

類似化合物との比較

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with similar compounds such as:

3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: Shares a similar benzothiophene core but lacks the dihydroquinoline moiety.

2,2,4-Trimethyl-1,2-dihydroquinoline: Contains the dihydroquinoline structure but lacks the benzothiophene ring. The uniqueness of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline lies in its combined structural features, which confer distinct chemical and biological properties

特性

分子式 |

C21H17ClN2O3S |

|---|---|

分子量 |

412.9 g/mol |

IUPAC名 |

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethylquinolin-1-yl)methanone |

InChI |

InChI=1S/C21H17ClN2O3S/c1-12-11-21(2,3)23(16-7-5-4-6-14(12)16)20(25)19-18(22)15-9-8-13(24(26)27)10-17(15)28-19/h4-11H,1-3H3 |

InChIキー |

PDBJFHMDKVEYDP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)

![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)

![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)

![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)

![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)

![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)

![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)

![Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11651944.png)

![N,2-dimethyl-5-{(4Z)-4-[(2-methylphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B11651947.png)

![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651961.png)